1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-3-yl group at the third position, and a carbonitrile group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by subsequent functionalization steps. For instance, the reaction of 3-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a nitrile group.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-methyl: Features a methyl group instead of a nitrile group.
Uniqueness: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAPSHNYTUMOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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